(R)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the development of biological probes for studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agents: Potential therapeutic agent for treating various diseases.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct biological activity.
1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-one: The oxidized form of the compound with different reactivity and applications.
1-(4-Methyl-1H-pyrazol-3-yl)ethane: The reduced form of the compound with different chemical properties.
Uniqueness
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. Its structural features also make it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1R)-1-(4-methyl-1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-4-3-7-8-6(4)5(2)9/h3,5,9H,1-2H3,(H,7,8)/t5-/m1/s1 |
InChI Key |
LXLRFJGMCVPSEB-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=C(NN=C1)[C@@H](C)O |
Canonical SMILES |
CC1=C(NN=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.